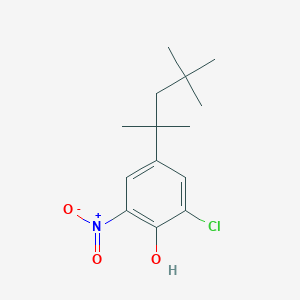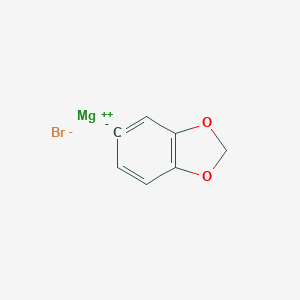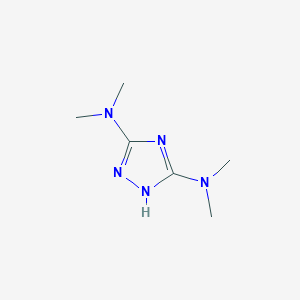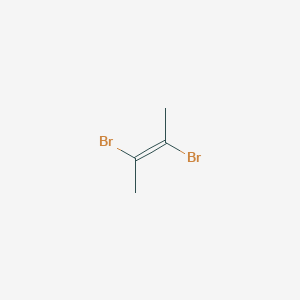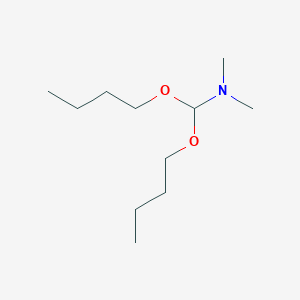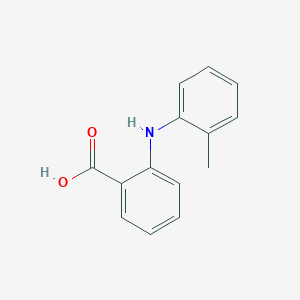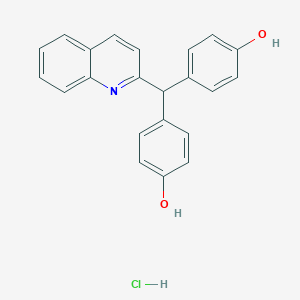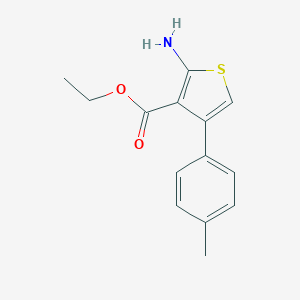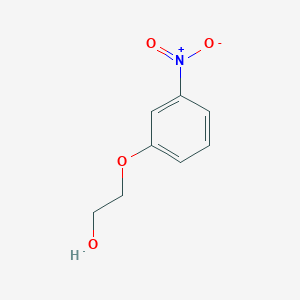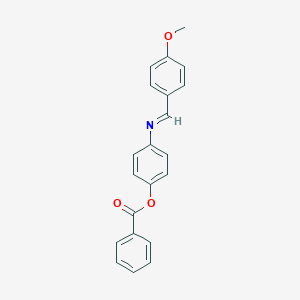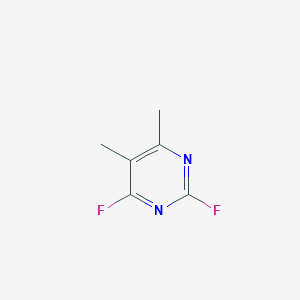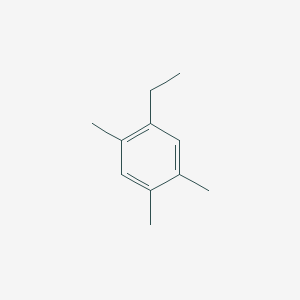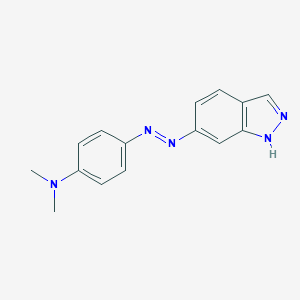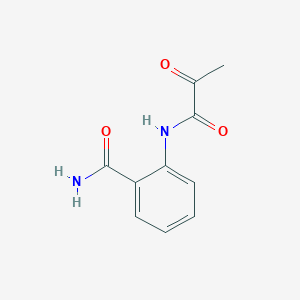
2-Pyruvoylaminobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyruvoylaminobenzamide (PAB) is an organic compound that belongs to the class of benzamides. It is a synthetic molecule that has been widely used in scientific research due to its unique properties. PAB has been found to have a significant impact on various biological processes, making it an essential tool for researchers in the field of biochemistry and molecular biology.
Applications De Recherche Scientifique
1. Cardioprotection and Metabolic Benefits
Pyruvate, related to the pyruvoyl group, demonstrates significant cardioprotective properties. It enhances cardiac contractile performance, improves myocardial energy state, and protects against ischemia-reperfusion injury and oxidant stress. This makes it a potential therapeutic agent in various cardiac conditions like cardiopulmonary bypass surgery and cardiac failure (Mallet et al., 2005).
2. Pharmacological Properties
Compounds with a pyrone structure, such as 2-pyrones, exhibit diverse pharmacological activities. These include potential roles in treating diseases like HIV, tuberculosis, cancer, and others. This versatility in medicinal applications highlights the significance of 2-pyruvoylaminobenzamide in pharmacology (Bhat et al., 2017).
3. Impact on Immune Function
Pyridostigmine bromide, structurally related to pyruvoyl compounds, affects immune function. While its primary use is in the treatment of myasthenia gravis, it can alter immune responses, demonstrating the potential immunomodulatory effects of related compounds (Peden‐Adams et al., 2004).
4. Brain Metabolism Studies
Hyperpolarized 2-pyruvate has been used to investigate mitochondrial metabolism and tricarboxylic acid cycle activity in the brain. This underscores its potential in studying and understanding brain metabolism and related disorders (Park et al., 2013).
5. Biosynthesis and Chemical Applications
2-Pyruvoylaminobenzamide derivatives like 2-pyrrolidone have applications as solvents, polymer precursors, and in pharmaceutical intermediates. Escherichia coli was metabolically engineered for the production of 2-pyrrolidone from glutamate, highlighting its industrial and chemical synthesis applications (Zhang et al., 2015).
6. Advancements in Synthetic Methods
The synthesis of 2-pyridone compounds, including derivatives of 2-pyruvoylaminobenzamide, is vital in various fields such as biology, natural compounds, and fluorescent materials. The development of new synthetic methods for these compounds is an important area of research (Heravi & Hamidi, 2013).
Propriétés
Numéro CAS |
18326-62-0 |
|---|---|
Nom du produit |
2-Pyruvoylaminobenzamide |
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
2-(2-oxopropanoylamino)benzamide |
InChI |
InChI=1S/C10H10N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-5H,1H3,(H2,11,14)(H,12,15) |
Clé InChI |
RRSJLGLCJLRXGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)N |
SMILES canonique |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)N |
Autres numéros CAS |
18326-62-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



